molecular formula C7H15NO B14049059 (4-Ethyl-4-methyloxetan-2-yl)methanamine CAS No. 2007921-21-1

(4-Ethyl-4-methyloxetan-2-yl)methanamine

Katalognummer: B14049059
CAS-Nummer: 2007921-21-1
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: JECIHIGGUJZIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethyl-4-methyloxetan-2-yl)methanamine is an organic compound with the molecular formula C7H15NO It features an oxetane ring, which is a four-membered cyclic ether, substituted with ethyl and methyl groups at the 4-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-4-methyloxetan-2-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For instance, the reaction of 4-ethyl-4-methyl-2-oxetanone with ammonia or an amine source can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process typically requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethyl-4-methyloxetan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxetane ring or the amine group, leading to different products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives with altered ring structures.

Wissenschaftliche Forschungsanwendungen

(4-Ethyl-4-methyloxetan-2-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (4-Ethyl-4-methyloxetan-2-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Methyl-4-phenyl-oxetan-2-yl)methanamine
  • (4-Ethyl-4-methyl-oxetan-2-yl)ethanol
  • (4-Ethyl-4-methyl-oxetan-2-yl)acetic acid

Uniqueness

(4-Ethyl-4-methyloxetan-2-yl)methanamine is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

2007921-21-1

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

(4-ethyl-4-methyloxetan-2-yl)methanamine

InChI

InChI=1S/C7H15NO/c1-3-7(2)4-6(5-8)9-7/h6H,3-5,8H2,1-2H3

InChI-Schlüssel

JECIHIGGUJZIPA-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(O1)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.